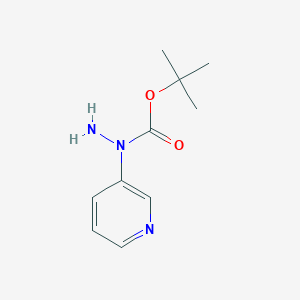

N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-amino-N-pyridin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13(11)8-5-4-6-12-7-8/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYDVCCHFXPEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Hexamethyldisilazane (NaHMDS)-Mediated Boc Protection

In a representative procedure, 3-aminopyridine is dissolved in tetrahydrofuran (THF) and treated with 1M NaHMDS to deprotonate the amine. Subsequent addition of di-tert-butyl dicarbonate (Boc anhydride) facilitates carbamate formation. Key steps include:

-

Reactants : 3-Aminopyridine (1.0 eq), Boc anhydride (1.2 eq).

-

Base : NaHMDS (2.2 eq) in THF.

-

Conditions : Room temperature, 15-minute reaction post-Boc addition.

-

Workup : Extraction with ethyl acetate, column chromatography purification (30% EtOAc/CH₂Cl₂).

A modified protocol extended the reaction time to 3 hours, increasing the yield to 85%. This highlights the role of reaction duration in optimizing Boc protection.

Alternative Synthetic Routes

Hydrazine Carboxylation

A less common route involves direct carboxylation of pyridin-3-yl hydrazine. This method, though theoretically viable, faces challenges in regioselectivity and byproduct formation. One patent describes photocatalytic coupling of aminopyridines with tert-butyl carbamates, but this approach requires specialized catalysts (e.g., acridine salts) and UV/visible light irradiation, complicating scalability.

Optimization Strategies

Solvent and Temperature Effects

Stoichiometric Adjustments

Excess Boc anhydride (1.2–1.5 eq) ensures complete conversion, while higher equivalents risk esterification of the pyridine nitrogen.

Characterization and Analytical Data

Successful synthesis is confirmed via:

Industrial and Scalability Considerations

The NaHMDS-mediated method is preferred for scale-up due to:

-

Cost-Effectiveness : NaHMDS is commercially available and recyclable.

-

Safety : Avoids hazardous reagents like phosgene (used in alternative carbamate syntheses).

-

Yield Consistency : Reproducible 85% yield under optimized conditions.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for antiviral agents, notably protease inhibitors targeting hepatitis C and HIV. Its Boc group enhances stability during subsequent coupling reactions, making it indispensable in peptide mimetics.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of targeted cancer therapies, such as Ribociclib (a CDK4/6 inhibitor), which is used for treating ER-positive and HER2-negative breast cancer . The compound's ability to facilitate complex organic transformations makes it valuable in drug development processes.

Research indicates that derivatives of N-Pyridin-3-yl-hydrazinecarboxylic acid exhibit significant biological activity, including potential anti-cancer properties. Studies have shown that modifications to the hydrazinecarboxylic acid structure can enhance the efficacy of these compounds against various cancer cell lines . This highlights the compound's potential as a lead structure for developing novel therapeutics.

Catalytic Applications

In organic synthesis, this compound can act as a catalyst or ligand in reactions involving transition metals. Its coordination properties allow it to stabilize metal complexes, which can be utilized in various catalytic transformations, including cross-coupling reactions and asymmetric synthesis .

Case Study 1: Synthesis of Ribociclib

A recent study detailed the synthesis of Ribociclib using this compound as an intermediate. The method involved several steps, including the formation of key intermediates through selective hydrazone formation and subsequent cyclization reactions. The overall yield was reported to be over 80%, demonstrating the efficiency of using this compound in pharmaceutical synthesis .

Case Study 2: Biological Evaluation

In another investigation, derivatives of N-Pyridin-3-yl-hydrazinecarboxylic acid were synthesized and evaluated for their anti-cancer activity against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to existing therapies, suggesting that structural modifications can lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Observations :

- The hydrazine group in the target compound distinguishes it from other tert-butyl esters, which typically feature amines (e.g., piperazine or cyclopropyl amines). This structural difference impacts reactivity, as hydrazines are more nucleophilic and prone to oxidation or cyclization reactions.

- Piperazine-containing analogs (e.g., ) exhibit rigid, bicyclic structures that influence their conformational flexibility and binding properties in drug discovery.

Thermal Stability and Deactivation Pathways

Evidence from polymer studies () reveals that tert-butyl esters undergo thermal decomposition via two pathways:

Oxidative degradation (dominant in MA20 polymer: activation energy 125 kJ/mol).

Thermal cleavage of the tert-butyl ester to release isobutylene and form carboxylic acids (observed in A20 polymer: activation energy 116 kJ/mol).

For this compound:

Key Observations :

- The hydrazine group in the target compound enables unique reactivity, such as condensation with carbonyl compounds to form hydrazones, which are precursors to heterocycles like pyrazoles or triazoles.

- Piperazine and cyclopropane derivatives () are often used in drug discovery for their bioisosteric properties and metabolic stability.

Biological Activity

N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₁₀H₁₆ClN₃O₂ and a molecular weight of approximately 245.71 g/mol. Its structure includes a pyridine ring and a hydrazinecarboxylic acid moiety, which are crucial for its biological interactions. The compound is often encountered in its hydrochloride form, enhancing its solubility and stability in various applications.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₆ClN₃O₂ |

| Molecular Weight | 245.71 g/mol |

| Solubility | Enhanced in hydrochloride form |

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory properties. It may inhibit cyclooxygenase enzymes, which play a pivotal role in inflammatory responses. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Anti-cancer Potential

The compound has also shown promise as an anti-cancer agent . Initial research suggests that it may interact with various biological targets associated with cancer progression, potentially leading to apoptosis in cancer cells. Further studies are required to elucidate the exact mechanisms through which this compound exerts its anti-cancer effects.

The presence of the pyridine ring in this compound facilitates interactions with specific receptors and enzymes involved in metabolic pathways. Binding affinity studies have indicated that this compound can effectively engage with target sites relevant to disease pathways, suggesting its utility in therapeutic applications.

Study 1: Inhibition of Cyclooxygenase Enzymes

In a controlled laboratory setting, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. The results demonstrated a significant reduction in COX activity at varying concentrations, indicating its potential as an anti-inflammatory agent.

Study 2: Anticancer Activity Against Specific Cell Lines

A series of experiments were conducted on different cancer cell lines to assess the cytotoxic effects of this compound. The compound displayed selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Understanding their differences can provide insights into the unique biological activities of this compound.

Table 2: Comparison with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tert-butyl pyridin-3-ylcarbamate | C₁₀H₁₄N₂O₂ | Lacks the hydrazine group; used as a carbamate derivative. |

| Tert-butyl 2-(4-(pyridin-2-YL)benzyl)hydrazinecarboxylate | C₁₇H₂₁N₃O₂ | Contains a benzyl group; potentially different biological activity due to structural variations. |

| N-(pyridin-3-yl)cyclohexanecarboxamide | C₁₂H₁₆N₂O | Features a cyclohexane moiety; may exhibit different pharmacological properties. |

Q & A

Q. What are the common synthetic routes for N-Pyridin-3-yl-hydrazinecarboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of a pyridine-hydrazine core with a tert-butyl carbamate group. A general approach includes:

- Step 1 : Preparation of the hydrazine intermediate via condensation of pyridine derivatives with hydrazine.

- Step 2 : Protection of the hydrazine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or Et₃N) in anhydrous solvents like THF or DCM . Critical factors include temperature control (0–25°C), stoichiometric ratios (1:1.2 hydrazine:Boc₂O), and inert atmosphere to prevent side reactions. Yields range from 60–80%, with impurities arising from incomplete Boc protection or hydrolysis .

Q. How can the stability of the tert-butyl ester group be optimized during synthesis and storage?

The tert-butyl ester is susceptible to acid-mediated cleavage. To minimize degradation:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in anhydrous DCM or THF .

- Reaction Conditions : Avoid strong acids (e.g., TFA, HCl) unless intentional deprotection is required. Neutral or mildly basic conditions (pH 7–9) are preferred during coupling reactions . Stability assays (e.g., HPLC monitoring at 254 nm) are recommended to track degradation under varying conditions .

Advanced Research Questions

Q. How can contradictory data on tert-butyl ester cleavage during Boc deprotection be resolved?

Evidence suggests that even mild acids like TFA in DCM can hydrolyze tert-butyl esters unexpectedly. To address this:

- Alternative Deprotection : Use methanolic HCl for Boc removal, which minimizes ester cleavage via transesterification (yield improvement from 24% to 37% observed in analogous systems) .

- Kinetic Studies : Conduct time-resolved NMR or LC-MS to identify competing pathways (e.g., ester vs. carbamate hydrolysis) under varying acid concentrations .

Q. What methodologies are effective for analyzing regioisomeric impurities in this compound?

- Chromatography : Use reversed-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% formic acid) to separate regioisomers. Retention time differences arise from pyridine ring substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization distinguishes molecular ion peaks (e.g., [M+H]⁺ at m/z 294.30 for the target compound vs. m/z 278.28 for de-esterified byproducts) .

Q. How can computational modeling guide the design of derivatives with improved hydrolytic stability?

- DFT Calculations : Optimize the geometry of the tert-butyl ester group to identify electron-deficient regions prone to acid attack. For example, the pyridine N-atom’s electron-withdrawing effect increases ester lability .

- MD Simulations : Simulate solvation effects in aqueous/organic mixtures to predict hydrolysis rates. Adjust substituents (e.g., electron-donating groups on the pyridine ring) to stabilize the ester .

Methodological Considerations

Q. What experimental strategies validate the tert-butyl ester’s role in protecting hydrazine during multi-step syntheses?

- Control Experiments : Synthesize the unprotected hydrazine analog and compare reactivity in coupling reactions (e.g., amidation, cyclization). Reduced side products (e.g., dimerization) confirm the ester’s protective efficacy .

- In Situ IR Monitoring : Track the carbonyl stretch (~1680–1720 cm⁻¹) to verify ester integrity during reactions .

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

- Scale-Up Adjustments : Replace batch reactors with flow chemistry systems to improve mixing and heat dissipation, reducing side reactions (e.g., thermal degradation) .

- Workflow Optimization : Implement continuous extraction to remove acidic byproducts (e.g., HBr) that accelerate ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.